Samarium trihydroxide
Description
Current Scientific Landscape and Research Significance
The investigation of samarium trihydroxide is an active area of materials science research, with a significant focus on its synthesis and characterization at the nanoscale. aip.org Scientists are exploring various methods, such as the hydrothermal process, to produce this compound nanoparticles with controlled size and morphology. rsc.orgaip.org These nanostructures are of particular interest due to their potential applications in electronics, optics, and catalysis. rsc.orgthermofisher.com
The research significance of this compound stems from its role as a precursor in the synthesis of other important samarium compounds, most notably samarium(III) oxide (Sm₂O₃). wikipedia.orgvulcanchem.com The thermal decomposition of this compound yields samarium(III) oxide, a material with applications in infrared absorbing glass and as a neutron absorber in nuclear reactors. wikipedia.orgaip.org Furthermore, this compound itself is investigated for its catalytic properties and as a chemical intermediate in various processes. thermofisher.comalfachemic.com
Foundational Principles for Academic Investigation of this compound
The academic investigation of this compound is grounded in fundamental principles of inorganic chemistry and materials science. Key areas of study include its chemical properties, crystal structure, and thermal behavior.
Chemical Properties: this compound is a yellowish solid that is soluble in water and moderately soluble in strong mineral acids. wikipedia.orgchemdad.comfishersci.be It reacts with acids to form corresponding samarium salts. wikipedia.org The compound is also known to be hygroscopic, meaning it can absorb moisture from the air. samaterials.com
Crystal Structure and Morphology: X-ray diffraction (XRD) studies have confirmed that this compound typically possesses a hexagonal crystal structure. aip.org The morphology of synthesized this compound can vary depending on the synthesis method. For instance, hydrothermal synthesis can produce spherical nanoparticles, while other methods may result in rod-like or disc-like nanocrystals. rsc.orgaip.org
Thermal Decomposition: A critical aspect of this compound research is its thermal decomposition. When heated, it first decomposes to form samarium oxyhydroxide (SmO(OH)) before further decomposing to samarium(III) oxide (Sm₂O₃) at higher temperatures. wikipedia.org Understanding the kinetics of this decomposition is crucial for controlling the properties of the resulting oxide material. researchgate.net
Research Findings in Detail
Recent research has provided detailed insights into the properties and synthesis of this compound.
A study utilizing a hydrothermal process successfully synthesized this compound nanoparticles. aip.org Characterization using various techniques revealed a hexagonal phase crystalline structure and spherical morphology. aip.org The optical properties were also investigated, with the energy band gap calculated to be 2.89 eV. aip.org
Another research effort focused on a facile hydrothermal method assisted by oleic acid to synthesize this compound nanocrystals with varying morphologies, including nanorods and disc-like structures. rsc.org This study highlighted the ability to tune the crystallization and grain size by adjusting the amount of surfactant used. rsc.org
The table below summarizes some of the key properties of this compound reported in the literature.
| Property | Value | Source(s) |
| Chemical Formula | Sm(OH)₃ | wikipedia.org |
| Molar Mass | 201.38 g/mol | wikipedia.org |
| Appearance | Yellow solid | wikipedia.orgsamaterials.com |
| Crystal System | Hexagonal | aip.org |
| Solubility | Soluble in water and moderately soluble in strong mineral acids | chemdad.comfishersci.be |
| Thermal Decomposition | Decomposes to SmO(OH) and then Sm₂O₃ upon heating | wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
samarium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Sm/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBEIXXOVNETJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942568 | |
| Record name | Samarium(3+)ato trihydroxido | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20403-06-9 | |
| Record name | Samarium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20403-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium hydroxide (Sm(OH)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020403069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium(3+)ato trihydroxido | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Techniques for Samarium Trihydroxide
Solution-Based Synthesis Approaches
Solution-based methods are widely employed for the preparation of samarium trihydroxide, offering control over the final product's characteristics through the manipulation of reaction parameters.
Hydrothermal and Solvothermal Routes for this compound Nanostructures
Hydrothermal and solvothermal methods are prominent techniques for synthesizing crystalline this compound nanostructures. aip.orgijcea.org These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. aip.orgulaval.ca The high temperature and pressure facilitate the dissolution of precursors and the subsequent crystallization of the desired product. ijcea.org
In a typical hydrothermal synthesis of samarium (III) hydroxide (B78521) nanoparticles, a solution of a samarium salt, such as samarium (III) sulphate octahydrate, is treated with an ammonia (B1221849) solution to induce precipitation. aip.org The resulting solution is then subjected to hydrothermal treatment in a Teflon-lined stainless autoclave at a specific temperature and duration, for instance, 140 °C for 12 hours. aip.org The resulting precipitate is then washed and dried to obtain Sm(OH)₃ nanoparticles. aip.org Studies have shown that the hydrothermal process can yield Sm(OH)₃ nanoparticles with a hexagonal phase and a spherical morphology. aip.org
The solvothermal method offers a means to control the size and shape of the resulting nanocrystals by using solvents at temperatures above their boiling points. ulaval.ca Key experimental factors that can be adjusted to alter the characteristics of the final product include reaction temperature, reaction time, solvent type, and the use of surfactants. nih.gov For example, the synthesis of tetragonal SmVO₄ nanorods has been achieved through a simple solvothermal route at various temperatures. researchgate.net
| Synthesis Method | Precursor(s) | Conditions | Resulting Nanostructure |
| Hydrothermal | Samarium (III) sulphate octahydrate, Ammonia | 140 °C for 12 h | Spherical Sm(OH)₃ nanoparticles with a hexagonal phase aip.org |
| Hydrothermal | Samarium nitrate (B79036), Oleic acid, Sodium hydroxide | pH 10, stirred for ~30 min | Disc-like Sm(OH)₃ nanocrystals researchgate.net |
| Solvothermal | Not specified | Elevated temperature and pressure | Controllable size, shape, and crystallinity of nanostructures nih.gov |
Precipitation-Driven Methodologies for this compound Formation
Precipitation is a straightforward and cost-effective method for the large-scale production of this compound. researchgate.net This technique typically involves the reaction of a soluble samarium salt, such as samarium chloride or samarium nitrate, with a base like sodium hydroxide in an aqueous solution. ontosight.ai The insoluble this compound then precipitates out of the solution. ontosight.ai
The morphology of the resulting nanostructures can be influenced by factors such as the choice of precipitating agent and the aging time. researchgate.net For instance, rare earth hydroxide nanorods and nanobundles have been synthesized by a simple precipitation method at ambient temperature and pressure without the need for templates or surfactants. researchgate.net The process involves the nucleation and growth of hydroxide nanorods directly during the precipitation process. researchgate.net
In some applications, selective precipitation is used to separate samarium from other elements. For example, in the recycling of SmCo magnets, samarium can be selectively precipitated from a solution containing cobalt by adjusting the pH. mdpi.com The precipitation efficiency of samarium increases significantly with an increase in pH from 5 to 6.5. mdpi.com
| Precipitation Method | Samarium Source | Precipitating Agent | Key Parameters | Resulting Product |
| Simple Precipitation | Samarium salts (e.g., SmCl₃, Sm(NO₃)₃) | Sodium hydroxide (NaOH) | Aqueous solution | Samarium hydroxide precipitate ontosight.ai |
| Template-free Precipitation | Not specified | Not specified | Ambient temperature and pressure, aging time | Rare earth hydroxide nanorods/nanobundles researchgate.net |
| Selective Precipitation | Leachate from SmCo magnets | Ammonium (B1175870) bicarbonate (NH₄HCO₃) | pH control (5-6.5) | Selective precipitation of samarium mdpi.com |
Controlled Hydrolysis of Organosamarium Precursors
The controlled hydrolysis of organosamarium complexes represents a more specialized route to samarium-containing compounds. This method involves the careful reaction of an organosamarium precursor with water. For example, the controlled hydrolysis of the divalent organosamarium complex (C₅Me₅)₂Sm(THF)₂ in tetrahydrofuran (B95107) (THF) leads to the formation of a hexametallic organosamarium oxide hydroxide, [(C₅Me₅)Sm]₆O₉H₆. acs.orgresearchgate.net This complex features a distorted octahedral arrangement of six [(C₅Me₅)Sm]²⁺ units. acs.orgresearchgate.net While this specific product is not pure this compound, this synthetic approach demonstrates the potential of using organometallic precursors to create complex hydroxide-containing structures. The rational design of such clusters is often challenging, with many forming through random self-organization. researchgate.net
Advanced Fabrication Techniques for Tailored this compound Architectures
To achieve precise control over the size, shape, and properties of this compound, advanced fabrication techniques are employed. These methods often utilize surfactants or high-energy processes to influence the growth and formation of the nanostructures.
Surfactant-Assisted Growth Mechanisms for this compound Nanocrystals
Surfactants play a crucial role in controlling the morphology and stability of nanocrystals during their synthesis. rsc.org In the context of this compound, surfactant-assisted hydrothermal methods have been successfully used to synthesize nanocrystals with various shapes. researchgate.net Surfactants can encapsulate the growing nanocrystals, influencing their growth patterns and preventing aggregation. nih.gov
For instance, oleic acid has been used as a surfactant in the hydrothermal synthesis of Sm(OH)₃ nanocrystals. researchgate.net By varying the concentration of oleic acid, the morphology of the resulting nanocrystals can be tuned. researchgate.net In one study, the addition of oleic acid to a reaction mixture of samarium nitrate and sodium hydroxide led to the formation of disc-like Sm(OH)₃ nanocrystals, whereas in the absence of the surfactant, different morphologies were observed. researchgate.net The surfactant molecules are believed to modify the surface of the nanocrystals, thereby directing their growth. rsc.org
| Surfactant | Synthesis Method | Role of Surfactant | Resulting Morphology |
| Oleic Acid | Hydrothermal | Controls shape and size of nanocrystals | Disc-like Sm(OH)₃ nanocrystals researchgate.net |
| Various | General | Encapsulates hydrophobic materials, confines self-assembly | Nanoparticles, nanooctahedra, nanorods, nanotubes, nanowires, nanodisks nih.gov |
Laser-Ablation Synthesis and Fragmentation for Samarium Hydroxide Nanoparticle Derivatives
Laser ablation in liquids is a powerful technique for generating ultrapure nanoparticles. spiedigitallibrary.org This method involves irradiating a solid target submerged in a liquid with a high-power laser beam. The intense laser pulses vaporize a small amount of the target material, creating a plasma plume that rapidly cools and condenses in the liquid to form nanoparticles. jst.go.jp
While direct laser ablation of a samarium oxide target in deionized water can produce samarium oxide nanoparticles, the resulting particles often have a wide size and shape distribution. mdpi.comnih.gov To achieve better control over the nanoparticle size, a subsequent laser fragmentation step can be applied to the colloidal solution of the initially formed nanoparticles. mdpi.comnih.gov This two-step process of laser ablation followed by fragmentation allows for the production of spherical samarium oxide nanoparticles with a narrow size distribution and a tunable mean size. mdpi.comnih.gov Although this method directly produces samarium oxide, it is a relevant advanced technique for producing samarium-based nanoparticles that could potentially be hydrated to form hydroxide derivatives. The process is valued for producing nanoparticles free of toxic by-products. spiedigitallibrary.org
| Technique | Target Material | Liquid Medium | Key Process | Resulting Nanoparticles |
| Femtosecond Laser Ablation | Isotope-enriched Samarium Oxide | Deionized Water | Direct ablation | Widely size- and shape-dispersed nanoparticles mdpi.comnih.gov |
| Laser Ablation and Fragmentation | Isotope-enriched Samarium Oxide | Deionized Water | Two-step process | Spherical nanoparticles with narrow size distribution and controlled mean size mdpi.comnih.gov |
Green Chemistry Principles in Samarium Hydroxide Precursor Synthesis
The adoption of green chemistry principles in the synthesis of precursors for samarium hydroxide is a growing area of research, aiming to reduce the environmental impact of production processes. These methods often utilize environmentally benign solvents, such as water, and aim for energy-efficient reaction conditions. nih.gov
One approach involves the use of plant extracts as reducing and stabilizing agents. For instance, pineapple peel extract has been utilized in an eco-friendly method to synthesize samarium sesquioxide (Sm₂O₃) nanoparticles, which can serve as a precursor to samarium hydroxide. researchgate.net This biosynthesis approach avoids the use of hazardous chemicals and reduces energy consumption. nih.gov Similarly, aqueous fruit extract of Hyphaene thebaica and leaf extract of Couroupita guianensis have been employed for the green synthesis of samarium oxide nanoparticles. researchgate.net
Hydrothermal and solvothermal methods are also considered green synthesis routes. nih.gov These techniques often use water as a solvent and can be performed at relatively low temperatures, minimizing energy usage and avoiding toxic solvents. nih.govatlantis-press.com For example, samarium hydroxide nanorods have been successfully synthesized via a simple hydrothermal treatment of samarium oxide powders in water without the need for any surfactants or templates. atlantis-press.com Microwave-assisted hydrothermal routes further enhance the green credentials by offering rapid heating, higher yields, and improved reproducibility. researchgate.net
The use of urea (B33335) as a precipitating agent in some synthesis methods is also notable. During the process, urea hydrolysis gradually increases the pH of the solution, leading to the controlled precipitation of samarium hydroxide precursors. mdpi.com This method allows for the formation of uniform particles. mdpi.com
Parametric Influences on this compound Material Characteristics
The physical and chemical properties of this compound, such as particle size, morphology, and crystallinity, are highly dependent on the parameters of the synthesis process.
Optimization of Temperature and Pressure Regimes in this compound Synthesis
Temperature and pressure are critical parameters in the synthesis of this compound, particularly in hydrothermal and solvothermal methods. The optimization of these regimes allows for the control of the material's characteristics.
Hydrothermal synthesis conducted under supercritical water conditions (temperatures between 400-470 °C) can produce samarium oxide nanocrystals, a direct precursor, in a single step. ijcea.org Increasing the temperature within this range has been shown to decrease the particle size of the resulting samarium oxide. ijcea.org This is attributed to a reduction in the physical coalescence of nanoparticles at higher temperatures. ijcea.org In one study, increasing the reaction temperature from 120 °C to 140 °C in a two-phase hydrothermal route led to the transformation of nanoparticles into nanorods through Ostwald ripening. ulaval.ca
In another example of hydrothermal synthesis, carrying out the reaction at 160-180 °C for 12-16 hours was found to be optimal for obtaining calcium hydroxide precipitate doped with rare earth hydroxides, including samarium hydroxide, with small and uniform particle sizes. google.com The pressure within the closed hydrothermal system also plays a role, with variations affecting the aspect ratio of the resulting nanorods. atlantis-press.com
The following table summarizes the effect of temperature on the synthesis of samarium-based materials:
| Synthesis Method | Temperature (°C) | Effect on Material Characteristics |
| Supercritical Water Synthesis | 400 - 470 | Decrease in particle size with increasing temperature. ijcea.org |
| Two-phase Hydrothermal | 120 -> 140 | Transformation from nanoparticles to nanorods. ulaval.ca |
| Hydrothermal | 160 - 180 | Formation of small, uniform particles. google.com |
Effects of Precursor Concentration and pH on this compound Formation
The concentration of precursors and the pH of the reaction solution are fundamental parameters that significantly influence the formation of this compound.
Precursor Concentration: The initial concentration of the samarium salt solution can affect the size and morphology of the resulting particles. In supercritical water synthesis of samarium oxide nanoparticles, an increase in the primary concentration of the samarium nitrate solution leads to an increase in particle size. ijcea.org This is a common phenomenon where higher concentrations lead to faster nucleation and growth, resulting in larger particles.
pH of the Solution: The pH of the reaction medium is a critical factor in the precipitation of samarium hydroxide. Samarium hydroxide is formed by raising the pH of a solution containing samarium ions, which causes the precipitation of Sm(OH)₃. researchgate.netontosight.ai The final morphology and phase of the product can be controlled by adjusting the pH. For instance, in the synthesis of samarium-strontium cobaltite (B72492) powders, increasing the solution pH allowed for the formation of homogeneous samples at lower temperatures. researchgate.net In the synthesis of samarium oxide nanoparticles, the pH of the starting solutions has been shown to have a significant effect, with an increase in pH leading to a decrease in particle size. ijcea.org This is because a higher pH can lead to a higher supersaturation level, resulting in the formation of a larger number of smaller nuclei.
The table below illustrates the influence of pH on the synthesis of samarium compounds:
| Synthesis System | pH Effect | Outcome |
| Samarium-based coatings | Local pH increase at the cathode | Drives the formation of hydroxide/oxide coatings. researchgate.net |
| Supercritical water synthesis of Sm₂O₃ | Increase in pH | Decrease in particle size and increase in BET surface area. ijcea.org |
| Samarium-strontium cobaltite powders | Increase in pH | Formation of homogeneous samples at lower temperatures. researchgate.net |
| Samarium-doped hydroxyapatite (B223615) | pH adjusted to 10 | Successful synthesis of nanoparticles. acs.org |
Role of Capping Agents and Additives in this compound Morphological Control
Capping agents and additives are crucial in controlling the morphology, size, and stability of this compound nanoparticles during synthesis. researchgate.netscispace.com They function by adsorbing to the surface of the growing nanocrystals, which can inhibit further growth and prevent aggregation. researchgate.netnih.gov
Capping Agents: Various organic molecules can act as capping agents. Oleic acid, for example, has been used in the hydrothermal synthesis of Sm(OH)₃ nanocrystals. researchgate.netrsc.org By varying the concentration of oleic acid, the morphology of the nanocrystals could be tuned from nanorods to nanosheets and finally to disc-like shapes. researchgate.net The oleic acid molecules are believed to cap the nanocrystal surfaces, influencing their growth pattern. researchgate.netrsc.org Other common capping agents include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG), and surfactants such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS). nih.gov Chitosan has also been employed as a capping agent to stabilize colloidal dispersions and control morphology. researchgate.netscispace.com
The following table provides examples of capping agents and their effects on the morphology of samarium-based nanoparticles:
| Capping Agent | Synthesis Method | Effect on Morphology |
| Oleic Acid | Hydrothermal | Tunable morphology from nanorods to nanosheets and discs. researchgate.netrsc.org |
| Polyvinylpyrrolidone (PVP) | Hydrothermal | Can lead to well-separated, faceted nanoparticles. nih.gov |
| Chitosan | Colloidal Synthesis | Stabilizes dispersion and controls morphology. researchgate.netscispace.com |
Mechanistic Studies of this compound Particle Nucleation and Growth
The formation of this compound particles proceeds through the fundamental stages of nucleation and growth. mdpi.comnih.gov Understanding the mechanisms governing these stages is key to controlling the final properties of the material.
Nucleation: The nucleation of this compound typically occurs when the concentration of samarium and hydroxide ions in a solution reaches a state of supersaturation, leading to the formation of stable nuclei. researchgate.net This process can be initiated by increasing the pH of a solution containing a samarium salt. researchgate.netontosight.ai In some electrochemical deposition methods, cathodic reactions generate hydroxide ions at the electrode surface, leading to a local increase in pH and subsequent precipitation of samarium hydroxide. researchgate.net The presence of certain substances, like urea, can control the nucleation process by slowly releasing hydroxide ions through hydrolysis, which facilitates the formation of uniform nuclei. mdpi.com
Growth: Following nucleation, the particles grow by the addition of more samarium and hydroxide ions from the solution onto the existing nuclei. The growth mechanism can be influenced by various factors. One proposed mechanism for the formation of nanorods is "oriented attachment," where primary nanoparticles are formed initially and then self-assemble in a specific crystallographic orientation to form larger, elongated structures. ulaval.ca This has been observed in the hydrothermal synthesis of Sm₂O₃ nanorods, where nanoparticles formed at lower temperatures were seen to assemble into rods at higher temperatures. ulaval.ca The growth process can also be influenced by the principles of Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones. ulaval.ca
A study on the crystal growth of Sm(OH)₃ prepared by Chemical Bath Deposition suggests a correlation between the physicochemical parameters of the rare earth cation (ionic radii, hydration enthalpy, and electronic affinity) and the resulting grain size. scielo.org.mxresearchgate.net
Advanced Structural Characterization and Morphological Analysis of Samarium Trihydroxide
Crystallographic Investigations of Samarium Trihydroxide
Crystallographic studies are essential for determining the atomic arrangement, crystal system, and phase purity of this compound.
X-ray Diffraction (XRD) for this compound Phase Elucidation and Crystallinity Determination
X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure of this compound. The diffraction patterns obtained from XRD analysis consistently reveal that Sm(OH)₃ typically crystallizes in a hexagonal phase. aip.orgrsc.orgatlantis-press.comrsc.org The presence of sharp and intense diffraction peaks in the XRD patterns is indicative of a well-crystallized material. researchgate.net
In various studies, all observed diffraction peaks could be indexed to the pure hexagonal phase of Sm(OH)₃, often referenced against standard crystallographic data such as JCPDS file No. 06-0117. researchgate.netresearchgate.net The absence of peaks from other phases or impurities in these patterns confirms the high purity of the synthesized Sm(OH)₃. aip.orgatlantis-press.com The synthesis method, such as hydrothermal treatment or precipitation, can influence the degree of crystallinity. rsc.orgresearchgate.net For instance, hydrothermal synthesis has been shown to produce well-crystallized La(OH)₃, Eu(OH)₃, and Sm(OH)₃ nanorods, with XRD patterns confirming their hexagonal crystal structures. atlantis-press.comatlantis-press.com In some cases, XRD analysis has revealed that Sm(OH)₃ nanorods prepared by low-temperature precipitation may be wrapped in a layer of amorphous particles. rsc.org
Analysis of Lattice Parameters and Crystal Systems in this compound
The crystal system for this compound is predominantly identified as hexagonal. aip.orgrsc.orgatlantis-press.com This system is characterized by specific lattice constants, 'a' and 'c'. While detailed reports on the precise lattice parameters of Sm(OH)₃ can vary slightly based on synthesis conditions and analytical precision, the hexagonal structure remains a consistent finding.
For example, studies on rare-earth hydroxides have reported the lattice constants for isostructural compounds. Eu(OH)₃, which shares the hexagonal structure with Sm(OH)₃, has been reported with lattice constants of a = 6.352 Å and c = 3.653 Å (JCPDS 83-2305). atlantis-press.com The similarity in structure suggests that Sm(OH)₃ possesses comparable lattice parameters within the P6₃/m space group.
Table 1: Crystallographic Data for Hexagonal Rare-Earth Hydroxides
| Compound | Crystal System | Space Group | JCPDS No. | Lattice Constant 'a' (Å) | Lattice Constant 'c' (Å) |
|---|---|---|---|---|---|
| Sm(OH)₃ | Hexagonal | P6₃/m | 06-0117 | Value not explicitly stated in sources | Value not explicitly stated in sources |
| Eu(OH)₃ | Hexagonal | P6₃/m | 83-2305 | 6.352 atlantis-press.com | 3.653 atlantis-press.com |
| La(OH)₃ | Hexagonal | P6₃/m | 83-2034 | 6.547 atlantis-press.com | 3.854 atlantis-press.com |
Note: While multiple sources confirm the hexagonal structure of Sm(OH)₃, specific lattice parameter values were not provided in the reviewed literature. Data for isostructural Eu(OH)₃ and La(OH)₃ are included for comparison.
Microscopic and Nanoscopic Morphological Assessments of this compound
Electron microscopy techniques are crucial for visualizing the surface features, shape, and size of this compound particles at the micro and nanoscale.
Scanning Electron Microscopy (SEM) for this compound Surface Morphology
Scanning Electron Microscopy (SEM) reveals a diverse range of morphologies for Sm(OH)₃, which are highly dependent on the synthesis method. Common morphologies include nanorods, spherical nanoparticles, and hexagonal prisms. aip.orgrsc.orgresearchgate.net
Hydrothermal synthesis has been used to produce Sm(OH)₃ nanorods with diameters of approximately 50 nm and lengths ranging from 250 to 600 nm. atlantis-press.com Another study using a facile precipitation method also yielded rod-like microstructures with an average length of about 300 nm. rsc.org The use of additives during synthesis can control the dimensions of these nanorods; for example, using diethylenetriamine (B155796) (DETA) as a complexing agent allowed for the synthesis of nanorods with average lengths varying from 123 nm to 694 nm. researchgate.net In other preparations, Sm(OH)₃ has been observed as roughly spherical nanoparticles, which may exhibit some aggregation. aip.org Furthermore, hydrothermal processes at different temperatures have resulted in dispersed, hexagonal prism-like microstructures. researchgate.net
Transmission Electron Microscopy (TEM) for this compound Nanostructure Visualization and Particle Sizing
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide more detailed visualization of the internal structure and precise dimensions of Sm(OH)₃ nanostructures. researchgate.net TEM analysis has confirmed the formation of nanorods with average widths of about 20 nm and lengths of approximately 160 nm. researchgate.net
HRTEM images can reveal the crystalline nature of individual nanoparticles. For instance, HRTEM analysis of Sm(OH)₃ nanorods has shown clear lattice fringes with measured spacings of d(200) = 0.276 nm and d(110) = 0.318 nm, indicating that the nanorods can be polycrystalline. rsc.org Conversely, selected area electron diffraction (SAED) patterns taken from other Sm(OH)₃ nanorods have revealed their single-crystalline nature. atlantis-press.com TEM has also been instrumental in characterizing nanoroll sticks of Sm(OH)₃, which were observed with widths of 300–350 nm and lengths of 4–5 µm. researchgate.net
Table 2: Morphological and Size Data of Sm(OH)₃ from SEM and TEM
| Morphology | Synthesis Method | Technique | Dimensions | Source |
|---|---|---|---|---|
| Spherical Nanoparticles | Hydrothermal | SEM | Roughly spherical, aggregated | aip.org |
| Nanorods | Precipitation | SEM | Average length: ~300 nm | rsc.org |
| Nanorods | Hydrothermal | SEM | Diameter: ~50 nm, Length: 250-600 nm | atlantis-press.com |
| Nanorods | Hydrothermal (with DETA) | SEM | Average length: 123-694 nm | researchgate.net |
| Nanorods | Hydrothermal | TEM | Width: ~20 nm, Length: ~160 nm | researchgate.net |
| Nanoroll Sticks | Hydrothermal | TEM | Width: 300-350 nm, Length: 4-5 µm | researchgate.net |
| Hexagonal Prisms | Hydrothermal | SEM | Dispersed prisms of various sizes | researchgate.net |
Spectroscopic Structural Elucidation of this compound
Spectroscopic methods are employed to probe the functional groups, bonding characteristics, and optical properties of this compound, complementing the structural data from XRD and microscopy. Techniques such as Fourier Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Raman spectroscopy are commonly used.
FT-IR spectroscopy is effective for identifying the functional groups present in the compound. The FT-IR spectrum of Sm(OH)₃ confirms its formation by showing characteristic absorption bands, notably the Sm-O-H stretching vibration, which has been observed around 692 cm⁻¹. aip.org
UV-Vis spectroscopy is utilized to investigate the optical properties, particularly the light absorption characteristics and the optical band gap (Eg). Sm(OH)₃ nanostructures exhibit strong band edge absorption in the UV region, typically between 200-300 nm. rsc.org The calculated optical band gap can vary significantly depending on the material's morphology and crystallinity. For example, a band gap of 4.25 eV was calculated for Sm(OH)₃ nanorods prepared by a precipitation method, while a value of 2.89 eV was reported for hydrothermally synthesized spherical nanoparticles. aip.orgrsc.org
Raman spectroscopy has also been used to characterize Sm(OH)₃, with observed peaks confirming the typical hexagonal phase, which is consistent with XRD results. researchgate.netresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The resulting spectrum acts as a unique molecular "fingerprint". nanografi.com In the context of this compound, FTIR analysis is instrumental in confirming the presence of key vibrational modes associated with its structure.
Several characteristic absorption bands are observed in the FTIR spectrum of this compound. A prominent band is typically found in the lower frequency region, which is attributed to the Sm-O-H stretching vibration. For instance, in hydrothermally synthesized Sm(OH)₃ nanoparticles, this band has been identified at approximately 692 cm⁻¹. aip.org The presence of this band is a strong indicator of the formation of the Sm(OH)₃ phase. aip.org
Another significant feature in the FTIR spectrum of this compound is the presence of bands related to the hydroxyl (-OH) groups. A broad absorption band is often observed in the higher wavenumber region, typically around 3610 cm⁻¹, which corresponds to the O-H stretching vibrations within the hydroxide (B78521) groups. acs.org Additionally, a band around 1635 cm⁻¹ can be attributed to the bending vibration of adsorbed water molecules. researchgate.net The presence of a wide, intense band in the region of 1150 to 1650 cm⁻¹ with strong absorption has also been noted. academicjournals.org
It is also common to observe bands related to other species, especially in materials synthesized using organic precursors or exposed to ambient conditions. For example, bands at 1388 and 1496 cm⁻¹ have been attributed to the N-H stretching of amine groups from surfactants used during synthesis. acs.org The presence of carbonate species, arising from the interaction with atmospheric CO₂, can also be detected.
The table below summarizes the typical FTIR absorption bands observed for this compound and their corresponding assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~3610 | O-H stretching in hydroxyl groups | acs.org |
| ~3425 | O-H vibrations of surface-adsorbed water | acs.org |
| ~1635 | Bending vibration of adsorbed water | researchgate.net |
| 1388, 1496 | N-H stretching of amine groups (surfactant) | acs.org |
| ~1059 | Attributed to Sm³⁺ ions | researchgate.net |
| ~692 | Sm-O-H stretching vibration | aip.org |
| 649 | La-O-H bending vibrations (in analogous La(OH)₃) | acs.org |
Raman Spectroscopy for this compound Vibrational Mode Analysis
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides information about the vibrational modes of a molecule. nanografi.com It relies on the inelastic scattering of monochromatic light, known as Raman scattering. nanografi.com This technique is particularly sensitive to non-polar bonds and can be used to study materials in aqueous environments. nanografi.com
For this compound, Raman spectroscopy helps in elucidating its crystal structure and vibrational properties. The Raman spectrum of hexagonal phase Sm(OH)₃ nanoroll sticks has been reported, providing insights into their structural characteristics. researchgate.net In aqueous solutions, a polarized Raman band at 363 cm⁻¹ has been assigned to the breathing mode of the nona-aqua ion of Sm³⁺, [Sm(H₂O)₉]³⁺. rsc.org
In studies of samarium-doped systems, Raman spectroscopy has been used to identify vibrational modes associated with the host lattice and the dopant. For instance, in Sm³⁺-doped borate (B1201080) glasses, broad peaks are observed in the Raman spectrum, with a particularly intense peak around 1249 cm⁻¹ attributed to symmetric stretching modes, and other less intense peaks from asymmetric stretching vibrations. academicjournals.org Vibrations around 1459, 1578, and 1652 cm⁻¹ have been attributed to Sm³⁺-O-Sm³⁺ vibrations. researchgate.net
The table below presents a summary of Raman shifts observed for samarium-containing compounds and their tentative assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Compound/System | Reference |
| 363 | Breathing mode of [Sm(H₂O)₉]³⁺ | Aqueous Sm³⁺ solution | rsc.org |
| 1249 | Symmetric stretching mode | Sm³⁺-doped borate glass | academicjournals.org |
| 1459, 1578, 1652 | Sm³⁺-O-Sm³⁺ vibrations | Sm³⁺-doped borate glass | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Composition and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org It functions by irradiating a material with a beam of X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. wikipedia.orgmdpi.com
For this compound, XPS is crucial for confirming the presence of samarium, oxygen, and other surface species, and most importantly, for determining the oxidation state of samarium. The binding energy of an electron is dependent on the formal oxidation state of the atom; a higher positive oxidation state results in a higher binding energy. spiedigitallibrary.org
In the high-resolution XPS spectrum of Sm(OH)₃, the Sm 3d region exhibits two distinct peaks corresponding to the spin-orbit coupling of Sm 3d₅/₂ and Sm 3d₃/₂. For Sm³⁺, these peaks are typically observed at binding energies around 1083 eV and 1110 eV, respectively. researchgate.net The presence of these peaks confirms that samarium exists in the +3 oxidation state in Sm(OH)₃. researchgate.net
The O 1s spectrum of this compound can also provide valuable information. It can often be deconvoluted into multiple peaks. A peak around 531.6 eV is typically assigned to the hydroxyl groups (OH⁻) on the surface of the composite. researchgate.net Another peak, often observed at a lower binding energy around 529.9 eV, can be attributed to the oxygen in a Sm³⁺-O bond. researchgate.net
The C 1s spectrum is also commonly analyzed, often showing a peak around 284.8 eV, which is attributed to adventitious carbon and is used for charge correction. wikipedia.org Other carbon species, such as carbonates, may also be present on the surface. aip.org
The following table summarizes the characteristic XPS binding energies for this compound.
| Element | Orbital | Binding Energy (eV) | Assignment | Reference |
| Sm | 3d₅/₂ | ~1083 | Sm³⁺ | researchgate.net |
| Sm | 3d₃/₂ | ~1110 | Sm³⁺ | researchgate.net |
| O | 1s | ~531.6 | Surface hydroxyl groups (OH⁻) | researchgate.net |
| O | 1s | ~529.9 | Sm³⁺-O bond | researchgate.net |
| C | 1s | ~284.8 | Adventitious carbon (reference) | wikipedia.org |
Surface Area and Porosity Analysis of this compound Materials
The surface area and porosity of a material are critical parameters that significantly influence its performance in applications such as catalysis, adsorption, and sensing. These properties are typically determined through gas adsorption-desorption isotherms, most commonly using nitrogen gas at 77 K (the Brunauer-Emmett-Teller, or BET, method). geoscienceworld.orguc.edu
The specific surface area of samarium-based materials can vary widely depending on the synthesis method and post-synthesis treatments. For instance, Sm₂O₃ nanoparticles synthesized by a hydrothermal method in supercritical water have been reported to have BET surface areas in the range of 20–32 m²/g. researchgate.net In another study, the BET surface area of a Ru/Mn/Sm/Al₂O₃ catalyst was found to be 155.03 m²/g when calcined at 400°C. eeer.org The surface area is known to decrease with increasing calcination temperature due to the agglomeration of particles. eeer.org
The morphology of the material also plays a crucial role. For example, hollow core/shell hematite (B75146) microspheres, which were investigated for their ability to adsorb samarium, exhibited a higher specific surface area (5.055 m²/g) compared to more solid microspheres (3.756 m²/g). acs.org
The analysis of the adsorption isotherm can also provide information about the pore structure of the material, including the pore volume and pore size distribution. geoscienceworld.org This is particularly important for mesoporous and microporous materials.
The table below provides examples of reported surface area values for samarium-containing materials.
| Material | Synthesis/Treatment | Specific Surface Area (m²/g) | Reference |
| Sm₂O₃ nanoparticles | Hydrothermal in supercritical water | 20-32 | researchgate.net |
| Ru/Mn/Sm/Al₂O₃ catalyst | Calcined at 400°C | 155.03 | eeer.org |
| Hollow core/shell hematite | Calcined at 600°C for 24h | 5.055 | acs.org |
| Solid hematite microspheres | Calcined at 700°C for 12h | 3.756 | acs.org |
Thermal Decomposition Pathways and Kinetic Studies of Samarium Trihydroxide
Dehydroxylation and Successive Phase Transformation Sequences of Samarium Trihydroxide
The thermal decomposition of this compound is a multi-step process involving dehydroxylation and subsequent phase transformations. The initial step is the removal of water molecules from the hydroxide (B78521). This dehydration process often proceeds through an intermediate phase, samarium oxyhydroxide (SmOOH), before complete conversion to samarium(III) oxide (Sm₂O₃). researchgate.net
2Sm(OH)₃(s) → 2SmOOH(s) + 2H₂O(g)
Followed by:
2SmOOH(s) → Sm₂O₃(s) + H₂O(g)
The final product, Sm₂O₃, can exist in different crystalline forms, and the specific phase obtained is often dependent on the final calcination temperature. For instance, heating samarium-containing precursors to temperatures around 800–1000°C is often necessary to ensure the formation of phase-pure cubic Sm₂O₃. The decomposition of samarium sulfate (B86663), for example, proceeds via the formation of an oxysulfate intermediate before converting to the corresponding oxide. researchgate.net
The structural transformations are significant. Samarium itself exhibits a rhombohedral alpha-form structure under normal conditions, transitioning to a hexagonally close-packed structure at 731°C and a body-centered cubic phase at 922°C. scienceinfo.com High pressure can also induce phase transformations, with a double-hexagonal close-packed structure forming at around 40 kbar and 300°C. aps.org These inherent phase behaviors of samarium can influence the structural characteristics of the resulting oxide during the decomposition of its hydroxide.
Thermogravimetric Analysis (TGA) for this compound Decomposition Profile Determination
Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal decomposition of this compound. etamu.edu By measuring the change in mass of a sample as a function of temperature, TGA provides a detailed profile of the decomposition stages.
For samarium-containing compounds, TGA curves typically show distinct mass loss steps corresponding to dehydration, dehydroxylation, and in some cases, the decomposition of other precursor components like nitrates or oxalates. researchgate.net For example, the TGA of samarium oxalate (B1200264) precursors reveals a three-stage decomposition: loss of physisorbed water below 100°C, conversion of oxalate to oxide between 150–300°C, and finally, crystallite growth and phase stabilization between 500–700°C.
The TGA of samarium nitrate (B79036) hexahydrate shows a complex decomposition involving slow dehydration and rapid internal hydrolysis, forming intermediate oxonitrates. researchgate.net Similarly, the thermal decomposition of samarium laurate occurs in two stages: first, the decomposition into carbonate and ketone between 200-380°C, followed by the change of samarium carbonate to oxycarbonate and then to samarium oxide at temperatures above 380°C. ijrasb.com
These analyses are crucial for identifying the temperature ranges for each decomposition step and for determining the stoichiometry of the intermediate and final products.
Kinetic Modeling of this compound Thermal Processes, including Activation Energies
Kinetic modeling of the thermal decomposition of this compound provides quantitative insights into the reaction rates and mechanisms. Various models, such as the Kissinger and Ozawa–Flynn–Wall methods, are applied to TGA data to determine kinetic parameters like the activation energy (Ea). researchgate.net
The activation energy represents the minimum energy required for the decomposition reaction to occur. Studies on the thermal decomposition of various samarium compounds have reported a range of activation energies depending on the specific precursor and the decomposition stage. For instance, in the decomposition of samarium laurate, the activation energy for the first stage was found to be in the range of 15 to 32 Kcal mol⁻¹, while the second stage had a much lower activation energy of 1 to 9 Kcal mol⁻¹. ijrasb.com Another study on samarium nitrate hexahydrate reported activation energies of 348.56 kJ mol⁻¹ using the Ozawa–Flynn–Wall model and 320.2 kJ mol⁻¹ using the Kissinger model. researchgate.net
Different kinetic models can describe different reaction mechanisms. For example, in the study of a Ni/Al layered double hydroxide, the dehydroxylation process was found to follow a two-dimensional diffusion-controlled mechanism. acs.org The selection of an appropriate kinetic model is essential for accurately describing the decomposition process of this compound.
Table 1: Activation Energies for Thermal Decomposition of Samarium Compounds
| Compound | Decomposition Stage | Activation Energy (kJ/mol) | Kinetic Model |
|---|---|---|---|
| Samarium Nitrate Hexahydrate | - | 320.2 | Kissinger |
| Samarium Nitrate Hexahydrate | - | 348.56 | Ozawa–Flynn–Wall |
| Samarium Laurate | First Stage | 62.8 - 133.9 (15-32 kcal/mol) | Freeman-Carroll |
Influences of this compound Material Structure on Thermal Stability
The material structure of the this compound precursor significantly influences its thermal stability and decomposition behavior. Factors such as crystallinity, particle size, and morphology can affect the temperature at which decomposition begins and the rate at which it proceeds.
For instance, nanostructured forms of samarium compounds, such as those with smaller crystallites and higher surface areas, may exhibit different thermal decomposition profiles compared to their bulk counterparts. The synthesis method plays a crucial role in determining these structural properties. For example, preparing samarium oxalate via an organic route can lead to smaller crystallites (15–25 nm) compared to an inorganic route (50–100 nm).
The presence of dopants or the formation of composite structures can also alter thermal stability. For example, in geopolymer gels, the incorporation of samarium can lead to the formation of unstable samarium hydroxide, which decomposes at high temperatures. mdpi.com The thermal stability of samarium-doped materials is an area of active research, with studies showing that the addition of Sm₂O₃ can influence the thermal properties of glasses and other materials. researchgate.net The inherent thermal stability of samarium compounds is also notable, with some samarium vanadates being stable up to at least 1350°C. researchgate.net
Electronic Structure and Advanced Optical Spectroscopy of Samarium Trihydroxide
Electronic Band Structure Investigations in Samarium Trihydroxide Systems
The electronic band structure of a material dictates its optical and electrical properties. For this compound, this involves understanding the energy gap between the valence and conduction bands and the nature of electronic transitions that can be induced by photon absorption.
Direct Ultraviolet-Visible (UV-Vis) absorption spectra specifically for pure this compound are not extensively reported in the surveyed scientific literature. However, the absorption characteristics can be inferred from studies on Sm³⁺ ions in other host materials and related lanthanide hydroxides.
The UV-Vis absorption spectrum of a samarium-containing compound is typically dominated by the intraconfigurational 4f-4f electronic transitions of the Sm³⁺ ion. These transitions are characteristically sharp and narrow, appearing as distinct absorption bands. The salts of most rare earth metals are colored and their solutions exhibit these sharp absorption bands in the visible and ultraviolet regions. nist.gov For samarium(III), the most suitable absorption band for analytical determination is often found around 402 nm. nist.gov Studies on other lanthanide hydroxides, such as lanthanum hydroxide (B78521) (La(OH)₃), show an intrinsic band absorption around 275 nm, with a broader absorption between 280-350 nm attributed to surface oxygen vacancies. researchgate.net For comparison, the absorption spectrum of samarium oxide (Sm₂O₃) also shows a series of sharp peaks corresponding to the f-f transitions. rsc.org
The primary absorption in the UV region for lanthanide hydroxides is generally associated with the host material itself, specifically charge transfer from the O 2p orbitals to the metal orbitals. The f-f transitions of the Sm³⁺ ion, while weaker, are superimposed on this broad absorption.
Table 1: Characteristic UV-Vis Absorption Bands of Sm³⁺ Ions (Data inferred from various Sm³⁺-doped materials and complexes)
| Transition from ⁶H₅/₂ to Excited State | Approximate Wavelength (nm) |
| ⁶P₃/₂ | ~402 |
| ⁴I₁₃/₂ | ~417 |
| ⁴G₇/₂ | ~440 |
| (⁴G,⁴F)₉/₂ | ~463 |
| ⁴I₁₁/₂ | ~475 |
| ⁴G₅/₂ | ~488 |
Note: The precise peak positions can vary depending on the host matrix and local symmetry of the Sm³⁺ ion.
Theoretical and experimental studies on related lanthanide compounds provide a basis for estimating the likely range for Sm(OH)₃'s band gap. For instance, lanthanum oxide (La₂O₃) has a reported band gap of approximately 5.8 eV. wikipedia.org Theoretical calculations for the series of lanthanide sesquioxides (Ln₂O₃) show that the band gap varies as the 4f states of the lanthanide ion are introduced into the gap between the O 2p valence band and the lanthanide 5d conduction band. aps.orgarxiv.org For samarium oxide (Sm₂O₃), theoretical models predict a band gap where the Sm 4f levels contribute significantly to the valence band edge. aps.orgarxiv.org An experimental band gap value for Sm₂O₃ nanoparticles has been reported as 4.54 eV. researchgate.net In contrast, lanthanum hydroxide (La(OH)₃) has a calculated direct band gap of 4.5 eV. researchgate.netresearchgate.net Given these values for the oxide and the hydroxide of a related lanthanide, it is plausible that the band gap of this compound is also in the wide-gap insulator range, likely between 4 and 5 eV.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound
Photoluminescence Phenomena and Mechanisms in this compound
This compound is expected to exhibit characteristic luminescence due to the radiative de-excitation of the Sm³⁺ ions. The study of its photoluminescence provides information on the energy levels, transition efficiencies, and non-radiative decay pathways.
When excited by a suitable energy source, such as UV or near-UV light, the Sm³⁺ ion in a hydroxide environment displays a distinct emission spectrum. acs.org The luminescence originates from the relaxation of electrons from the excited ⁴G₅/₂ energy level to lower-lying ⁶H₋/₂ (where J = 5/2, 7/2, 9/2, and 11/2) multiplets. acs.orgnih.gov This results in a series of emission peaks primarily in the orange-red region of the visible spectrum. scielo.brchalcogen.ro
The emission mechanism involves the excitation of an electron from the ⁶H₅/₂ ground state to higher energy levels, followed by non-radiative relaxation to the metastable ⁴G₅/₂ level. acs.orgnih.gov From this level, radiative transitions occur, producing the characteristic emission bands. acs.orgnih.gov Studies on Sm³⁺-doped hydroxyapatite (B223615), which contains hydroxide ions in its structure, show prominent emission bands centered around 564 nm, 600 nm, 647 nm, and 709 nm. acs.orgnih.gov The transition at approximately 600 nm (⁴G₅/₂ → ⁶H₇/₂) is often the most intense, giving the material its characteristic orange glow. acs.orgnih.gov The ⁴G₅/₂ → ⁶H₉/₂ transition is known to be hypersensitive to the local environment of the Sm³⁺ ion. scielo.br
Table 2: Principal Photoluminescence Emission Bands of Sm³⁺ in Hydroxide-Containing Hosts
| Transition | Approximate Wavelength (nm) | Color |
| ⁴G₅/₂ → ⁶H₅/₂ | 564 | Green-Orange |
| ⁴G₅/₂ → ⁶H₇/₂ | 600 | Orange-Red |
| ⁴G₅/₂ → ⁶H₉/₂ | 647 | Red |
| ⁴G₅/₂ → ⁶H₁₁/₂ | 709 | Red |
Data sourced from studies on Sm³⁺-doped hydroxyapatite and other similar hosts. acs.orgnih.gov
The intensity of luminescence from this compound is highly dependent on the concentration of Sm³⁺ ions. At low concentrations, the emission intensity increases with the number of activator ions. However, as the concentration surpasses a critical point, the distance between adjacent Sm³⁺ ions decreases, leading to a phenomenon known as concentration quenching , where the luminescence intensity diminishes. researchgate.netacs.org
The primary mechanism responsible for concentration quenching in Sm³⁺ systems is non-radiative energy transfer through cross-relaxation. ripublication.com In this process, an excited Sm³⁺ ion transfers part of its energy to a neighboring ground-state Sm³⁺ ion, resulting in both ions ending up in intermediate, non-emissive (or weakly emissive) states. Several cross-relaxation channels are possible, such as:
(⁴G₅/₂ → ⁶F₁₁/₂) → (⁶H₅/₂ → ⁶F₅/₂)
(⁴G₅/₂ → ⁶F₉/₂) → (⁶H₅/₂ → ⁶F₇/₂)
The type of interaction governing this energy transfer, whether it is dipole-dipole, dipole-quadrupole, or exchange interaction, can be determined by analyzing the relationship between the luminescence intensity and the ion concentration. researchgate.netripublication.com In many Sm³⁺-doped materials, the quenching mechanism is identified as a dipole-dipole interaction between the Sm³⁺ ions. researchgate.netacs.orgripublication.com The optimal doping concentration to achieve maximum luminescence before quenching begins varies depending on the host material but is often found to be a few mole percent. ripublication.com
The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the f-f electronic transitions in lanthanide ions. researchgate.netnih.gov By applying this theory to the absorption spectrum of a Sm³⁺-containing material, it is possible to calculate a set of three intensity parameters: Ω₂, Ω₄, and Ω₆. researchgate.netnih.gov These parameters are sensitive to the local chemical environment and symmetry of the Sm³⁺ ion.
Ω₂ is particularly sensitive to the asymmetry of the local environment and the covalency of the bond between the samarium ion and the surrounding ligands. researchgate.net
Ω₄ and Ω₆ are more related to the bulk properties of the host material, such as its rigidity.
Once determined, these Judd-Ofelt parameters can be used to predict a wide range of important spectroscopic properties for the emissive levels of the Sm³⁺ ion, including:
Radiative transition probabilities (A)
Radiative lifetimes (τᵣ)
Luminescence branching ratios (β)
Stimulated emission cross-sections (σ)
While a specific Judd-Ofelt analysis for pure Sm(OH)₃ is not found in the reviewed literature, analyses of Sm³⁺ in various other hosts demonstrate the utility of the theory. researchgate.netnih.govnih.gov The values of the Ωλ parameters provide crucial insights into the potential of a Sm³⁺-doped material for applications in lasers and other optical devices. bohrium.com
Table 3: Representative Judd-Ofelt Parameters for Sm³⁺ in Various Host Materials
| Host Material | Ω₂ (×10⁻²⁰ cm²) | Ω₄ (×10⁻²⁰ cm²) | Ω₆ (×10⁻²⁰ cm²) |
| Tellurite Glass | 4.15 | 4.08 | 3.12 |
| Phosphate (B84403) Glass | 3.89 | 3.65 | 3.91 |
| Fluoroborate Glass | 4.81 | 2.98 | 4.25 |
Note: These values are for comparative purposes and the parameters for Sm(OH)₃ would need to be determined experimentally.
Energy Transfer Processes and Concentration Quenching in this compound Luminescence
X-ray Absorption Spectroscopy (XAS) for this compound Electronic State Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom in a material. iucr.org This method is particularly valuable for analyzing materials like this compound, providing direct insight into the oxidation state and the unoccupied electronic states of the samarium atoms. The technique can be broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region, which is close to the absorption edge, provides information about the electronic configuration and local coordination geometry of the absorbing atom. aps.org
In the context of samarium compounds, XAS at the Sm L-edges, particularly the L3-edge, is frequently employed. The L3-edge absorption corresponds to the excitation of a 2p core electron to unoccupied d or s orbitals. nih.gov For this compound, Sm(OH)3, the Sm L3-edge XANES spectrum is a key tool for characterizing its electronic state.
Detailed Research Findings
Research on samarium hydroxide nanocrystals has utilized Sm L3-edge XANES to investigate the electronic structure. rsc.orgresearchgate.net In these studies, the XANES spectra of Sm(OH)3 nanocrystals, synthesized via a hydrothermal method, were measured to understand the influence of morphology and surface modifications on their electronic and magnetic properties. researchgate.netrsc.org
The experiments were typically conducted at a synchrotron radiation facility, which provides the high-intensity, tunable X-ray beam required for XAS measurements. rsc.orgresearchgate.net For instance, data for Sm(OH)3 nanocrystals have been collected at the Beijing Synchrotron Radiation Facility (BSRF). rsc.orgresearchgate.net The Sm L3-edge XANES spectra were recorded in transmission mode using a Si(111) double-crystal monochromator. rsc.orgresearchgate.net
The analysis of the Sm L3-edge XANES spectra for various Sm(OH)3 nanocrystal morphologies, such as nanorods and nanodiscs, reveals distinct features. The spectra are typically characterized by a strong, single peak, often referred to as a "white line," at approximately 6723 eV. researchgate.net This feature is indicative of the trivalent state (Sm³⁺) of the samarium ions in the hydroxide lattice. researchgate.net The position and intensity of this white line are sensitive to the electronic configuration of the samarium atom. Specifically, the strong absorption is due to the dipole-allowed electronic transition from the 2p core level to unoccupied 5d electronic states. nih.gov
Interestingly, studies on oleic acid-modified Sm(OH)3 nanodiscs have shown that surface modifications can induce changes in the electronic structure. rsc.org These changes are reflected in the Sm L3-edge XANES spectra and are correlated with the emergence of weak ferromagnetism in these materials. rsc.orgrsc.org The origin of this behavior is attributed to the localization of electrons in the Sm 5d orbitals, a phenomenon that can be inferred from subtle changes in the XANES features. rsc.orgresearchgate.net The removal of hydroxyl groups at the surface of the nanocrystals is thought to create hydroxyl vacancies, which leads to the localization of an electron in the 5d orbitals of the surface Sm atoms. rsc.org
The table below summarizes typical experimental parameters for XAS measurements on samarium compounds, which are applicable to the study of this compound.
| Parameter | Value/Description | Source |
| Beamline | 1W2B, Beijing Synchrotron Radiation Facility (BSRF) | rsc.orgresearchgate.net |
| Monochromator | Double crystal Si(111) | rsc.orgresearchgate.net |
| Measurement Mode | Transmission | rsc.orgresearchgate.net |
| Absorption Edge | Sm L3-edge | rsc.orgresearchgate.net |
| Characteristic Peak | ~6723 eV | researchgate.net |
| Electron Transition | 2p → 5d | nih.gov |
Further analysis of the XANES data often involves comparing the experimental spectra with theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), to gain a more quantitative understanding of the electronic structure. nih.govacs.org While specific TD-DFT studies for this compound are not widely reported in the initial literature search, this approach has been successfully applied to other samarium(III) complexes to interpret their L3-edge spectra, including pre-edge features and white-line intensities. nih.govacs.org The pre-edge features, if resolved, can provide information on quadrupole-allowed 2p → 4f transitions. nih.govresearchgate.net
The following table outlines the key electronic transitions observed in Sm L3-edge XAS and their interpretation for this compound.
| Spectral Feature | Energy Range (approx.) | Electronic Transition | Interpretation for Sm(OH)₃ | Source |
| Pre-edge | 6713.2 ± 0.2 eV | 2p → 4f (quadrupole-allowed) | Provides information on the 4f orbital occupancy and local symmetry. | researchgate.net |
| White Line | ~6723 eV | 2p → 5d (dipole-allowed) | Confirms the Sm³⁺ oxidation state; intensity and position are sensitive to the coordination environment and bonding. | nih.govrsc.orgresearchgate.net |
| Post-edge | >6750 eV | Transitions to continuum states | Used for normalization of the spectra. | nih.govrsc.org |
Magnetic Properties and Spin Phenomena in Samarium Trihydroxide
Paramagnetic Resonance Studies of Samarium Trihydroxide
Paramagnetic resonance studies are crucial for probing the magnetic centers within a material. In the case of this compound, such studies have been instrumental in differentiating the magnetic behaviors of various nanocrystalline forms. researchgate.netrsc.org Investigations have shown that the magnetic properties of Sm(OH)₃ are not uniform across all morphologies. researchgate.net
Specifically, paramagnetic resonance and magnetic measurements have indicated that hydrothermally synthesized rod-like Sm(OH)₃ nanocrystals are essentially non-magnetic. researchgate.netrsc.org In contrast, disc-like Sm(OH)₃ nanocrystals, synthesized under different conditions, exhibit distinct magnetic properties, as will be discussed in the following sections. researchgate.netrsc.org The general theory of paramagnetic resonance in rare-earth crystals posits that the crystalline electric field splitting is typically less than the spin-orbit splitting, a principle that underpins the interpretation of such magnetic studies. royalsocietypublishing.org
Investigations of Weak Ferromagnetism in Specific this compound Nanocrystalline Phases
A significant finding in the study of this compound is the emergence of weak ferromagnetism in specific nanocrystalline phases. researchgate.netrsc.org This phenomenon is not intrinsic to all forms of Sm(OH)₃ but appears to be a direct consequence of its morphology at the nanoscale. rsc.org
Detailed magnetic measurements have revealed that while rod-like Sm(OH)₃ samples behave as a paramagnetic material, the disc-like nanocrystals exhibit weak ferromagnetic ordering. researchgate.netrsc.orgrsc.org This ferromagnetic behavior is observed to emerge when the concentration of a surfactant, such as oleic acid, used during synthesis is increased, leading to the formation of these disc-shaped structures. rsc.org The origin of this weak ferromagnetism is attributed to surface modifications induced by the surfactant and changes in the electronic structure, specifically the localization of electrons in the samarium 5d orbitals. rsc.orgrsc.org The hysteresis loop, after subtracting the paramagnetic contribution, confirms the ferromagnetic character of these specific nanocrystals. rsc.org
Table 1: Magnetic Properties of this compound Nanocrystal Morphologies
| Nanocrystal Morphology | Magnetic Behavior | Reference |
|---|---|---|
| Rod-like | Non-magnetic/Paramagnetic | researchgate.netrsc.org |
Correlation between this compound Morphology, Electron Localization, and Magnetic Behavior
The link between the physical shape of Sm(OH)₃ nanocrystals and their magnetic properties is a key area of research. researchgate.netrsc.org The observed magnetic dichotomy between rod-like and disc-like structures is explained by the interplay of surface chemistry, electronic structure, and morphology. rsc.orgrsc.org
The synthesis of Sm(OH)₃ nanocrystals using a facile hydrothermal method allows for the tuning of their morphology by varying the concentration of oleic acid as a surfactant. researchgate.netrsc.org At low or no surfactant concentrations, high-crystallinity nanorods are formed, which are non-magnetic. researchgate.net As the surfactant concentration increases, the morphology transitions to disc-like structures, which coincide with the appearance of weak ferromagnetism. researchgate.netrsc.org
This correlation is associated with surfactant-induced surface modifications and a resulting change in the localization of electrons in the samarium 5d orbitals. rsc.orgrsc.org It is proposed that the removal of hydroxyl groups from the surface of the nanocrystals leads to the localization of electrons in the 5d orbitals of the surface samarium atoms. rsc.org When the concentration of samarium ions with a single 5d electron (Sm(5d¹)) is sufficiently high on the surface, a ferromagnetic behavior emerges due to a Sm(5d¹)-O-Sm(5d¹) superexchange interaction. rsc.org This indicates that only the surface samarium atoms that are bound to hydroxyl vacancies contribute to the magnetic moment, giving rise to the observed weak ferromagnetism. rsc.org
Nuclear Forward Scattering (NFS) for Samarium Isotope Hyperfine Interaction Analysis
Nuclear Forward Scattering (NFS), a synchrotron-based technique analogous to Mössbauer spectroscopy in the time domain, is a powerful tool for probing the hyperfine interactions at the nuclear level of specific isotopes. nih.govosti.govresearchgate.net For samarium-based materials, NFS measurements using the ¹⁴⁹Sm isotope can provide detailed information about the magnetic and electronic environment of the samarium atoms. researchgate.netaps.org
The technique involves exciting the ¹⁴⁹Sm nuclei with synchrotron radiation and observing the subsequent coherent nuclear decay, which produces a quantum beat pattern in the time-domain spectrum. nih.govresearchgate.net The analysis of this pattern allows for the determination of hyperfine parameters, such as the magnetic hyperfine field and the electric quadrupole splitting. aps.org
While specific NFS studies on this compound are not widely reported, the application of this technique would be highly valuable. By analyzing the hyperfine interactions, NFS could:
Directly probe the local magnetic environment of the samarium ions in both the non-magnetic rod-like and the weakly ferromagnetic disc-like phases.
Quantify the magnetic hyperfine field experienced by the samarium nuclei in the ferromagnetic state, providing a measure of the local magnetic ordering.
Distinguish between different samarium sites, for instance, surface versus bulk atoms, which is crucial for understanding the surface-driven magnetism in the disc-like nanocrystals.
Studies on other samarium compounds have demonstrated the capability of NFS to track changes in magnetic ordering and electronic states under varying conditions, such as high pressure. aps.org A similar approach for Sm(OH)₃ could offer definitive insights into the electronic and magnetic mechanisms that govern its morphology-dependent magnetic properties.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | Sm(OH)₃ |
| Oleic Acid | C₁₈H₃₄O₂ |
| Samarium(III) Oxide | Sm₂O₃ |
| Cerium(IV) Oxide | CeO₂ |
| Samarium Sulfide | SmS |
Advanced Functional Applications of Samarium Trihydroxide in Materials Science and Catalysis
Catalytic Activity Mechanisms of Samarium Trihydroxide
This compound (Sm(OH)₃), both independently and as a component in composite materials, demonstrates significant catalytic activity across a spectrum of chemical reactions. Its utility stems from the unique electronic and chemical properties of the samarium ion, particularly its stable +3 oxidation state and its ability to facilitate redox processes.
Photocatalytic Degradation of Organic Pollutants by this compound Composites
Samarium-based materials are gaining attention for their potential in the photocatalytic degradation of organic pollutants. While direct research on this compound is limited, studies on samarium-doped composites provide insight into its role. For instance, samarium-doped PbO₂ electrocatalysts have shown effectiveness in degrading carbendazim, a common fungicide. mdpi.com Density Functional Theory (DFT) calculations indicate that samarium doping enhances the production of reactive oxygen species, which are crucial for the breakdown of organic molecules. mdpi.com
Catalysis in Specific Organic Synthesis Reactions Involving Samarium Compounds
Samarium compounds, including this compound, serve as effective catalysts in various organic synthesis reactions. heegermaterials.com Samarium metal, often in the presence of iodine, is used to convert aromatic nitro groups to aromatic amines and to dimerize imines into secondary amines through a single electron transfer mechanism. Samarium(II) iodide (SmI₂), a powerful and selective reducing agent, is widely used in transformations such as deoxygenation, reduction, and various coupling reactions like Barbier, Grignard, and aldol-type reactions. oaepublish.commdpi.com The reactivity of samarium catalysts can be significantly enhanced by additives, ligands, and solvents that increase the reduction potential. mdpi.com
The mechanisms of many reactions mediated by SmI₂ proceed through the formation of samarium enolates. These intermediates are crucial for the success of many known transformations and for developing new synthetic procedures. For example, the reduction of α-heteroatom substituted carbonyl compounds using SmI₂ provides a straightforward route to samarium enolates. Samarium-catalyzed reactions often involve a Sm(III)/Sm(II) redox cycle, where the key step is the reduction of Sm(III) to Sm(II), which can be achieved through various methods, including chemical reductants and electrolysis. oaepublish.com
Here is a table summarizing various organic synthesis reactions catalyzed by samarium compounds:
Interactive Data Table: Organic Synthesis Reactions Catalyzed by Samarium Compounds| Reaction Type | Samarium Reagent | Substrate | Product | Reference |
| Reduction of Nitro Groups | Sm/I₂ | Aromatic Nitro Compounds | Aromatic Amines | |
| Reductive Dimerization | Sm/I₂ | Imines | Secondary Amines | |
| Pinacol Coupling | SmI₂/Mg | Aldehydes/Ketones | 1,2-diols | oaepublish.com |
| Reductive Coupling | SmCl₃/Electrolysis | Ketones/Aldehydes | 1,2-diols | oaepublish.com |
| Reductive Cross-Coupling | Samarium Catalyst | Ketones and Acrylates | Cross-coupled products | researchgate.net |
| Hydroboration | Sm[N(TMS)₂]₃ | Alkynes | Alkenylboron compounds | rsc.org |
Electrocatalytic Applications of Samarium-Doped Materials (e.g., Oxygen Evolution Reaction, Nitrogen Reduction)
Samarium-doped materials are emerging as promising electrocatalysts for critical energy and environmental applications, including the oxygen evolution reaction (OER) and the nitrogen reduction reaction (NRR).
Oxygen Evolution Reaction (OER): The OER is a key process in water splitting for hydrogen production. Doping with samarium has been shown to enhance the OER performance of various materials. For example, samarium-doped NiMnO₃ nanostructures exhibit outstanding OER activity with a low overpotential. rsc.orgrsc.org The incorporation of samarium improves the surface area, charge-transfer ability, and the efficiency of the catalytic active sites. rsc.org Similarly, samarium-doped NiCu-layered double hydroxide (B78521) (LDH) on nickel foam shows robust bifunctional electrocatalytic activity for total water splitting, demanding a low cell voltage. acs.org The doping of samarium effectively modifies the electronic structure of the host material, leading to improved catalytic activity. acs.org Samarium-doped PbO₂ electrodes also demonstrate enhanced OER potential compared to their undoped counterparts. mdpi.com
Nitrogen Reduction Reaction (NRR): The electrochemical reduction of dinitrogen to ammonia (B1221849) is a sustainable alternative to the energy-intensive Haber-Bosch process. acs.orgresearchgate.net Samarium oxide (Sm₂O₃) has been explored as a rare-earth electrocatalyst for the NRR. acs.orgresearchgate.net Theoretical calculations reveal that the surface-exposed samarium atoms in Sm₂O₃ can effectively catalyze the NRR while suppressing the competing hydrogen evolution reaction. acs.orgresearchgate.net Experimentally, Sm₂O₃ nanoparticles have demonstrated a significant ammonia yield and Faradaic efficiency. acs.orgresearchgate.net Furthermore, samarium can act as a catalytic electron-transfer mediator in molybdenum-catalyzed NRR, enhancing the reaction rate at a more anodic potential. acs.org
Role of Samarium in Selective Catalytic Reduction (SCR) Systems
Samarium plays a crucial role in enhancing the performance of catalysts used in selective catalytic reduction (SCR) systems for the removal of nitrogen oxides (NOx) from flue gases. The addition of samarium to manganese-based catalysts has been shown to significantly improve their low-temperature activity and resistance to sulfur dioxide (SO₂). academax.com
In SmₓMn₀.₃₋ₓTi catalysts, samarium doping suppresses the crystallization of TiO₂ and Mn₂O₃ phases, leading to an increased specific surface area and acidity. ustb.edu.cnresearchgate.net This contributes to high catalytic activity, with some compositions achieving 100% NO conversion and high N₂ selectivity over a broad temperature range. ustb.edu.cnresearchgate.net X-ray photoelectron spectroscopy (XPS) results indicate that the presence of samarium increases the concentration of surface-adsorbed oxygen and decreases the Mn⁴⁺ surface concentration, which improves catalytic activity and N₂ selectivity by suppressing the formation of N₂O. ustb.edu.cnresearchgate.net The mechanism over these catalysts primarily follows the Eley-Rideal mechanism. ustb.edu.cnresearchgate.netustb.edu.cn
Similarly, a novel Ti-doped Sm–Mn mixed oxide (TiSmMnOx) catalyst exhibited superior SCR performance at low temperatures with high N₂ selectivity and excellent resistance to SO₂ and H₂O. acs.org The incorporation of titanium and samarium modulates the reducibility of the MnOₓ catalyst, facilitating NO oxidation and inhibiting the nonselective oxidation of ammonia. acs.org Studies on Sm-modified V₂O₅–WO₃–TiO₂–SiO₂ and iron-based catalysts also report excellent SCR performance, highlighting the promotional effect of samarium. ustb.edu.cnaaqr.org
The following table summarizes the performance of various samarium-containing SCR catalysts:
Interactive Data Table: Performance of Samarium-Containing SCR Catalysts| Catalyst | Key Findings | Operating Temperature (°C) | NO Conversion | N₂ Selectivity | Reference |
| Sm₀.₁₅Mn₀.₁₅Ti | Suppressed crystallization, increased surface area and acidity. | 180–300 | 100% | >87% | ustb.edu.cnresearchgate.net |
| TiSmMnOx | High durability against large space velocity and excellent SO₂/H₂O resistance. | 60–225 | >80% | >90% | acs.org |
| Sm-modified V₂O₅–WO₃–TiO₂–SiO₂ | Exhibited excellent SCR performance. | N/A | N/A | N/A | ustb.edu.cn |
| Sm₀.₀₇₅Fe₀.₉₂₅Oₓ | Showed optimal deNOx performance and strong SO₂ resistance. | N/A | High | N/A | aaqr.org |
Luminescent Material Development Incorporating this compound
Samarium's unique luminescent properties make it a valuable element in the development of advanced lighting and display technologies. stanfordmaterials.comsfa-oxford.com this compound can serve as a precursor for creating samarium-doped phosphors. heegermaterials.com
Integration in Phosphor Technologies and Advanced Lighting Systems
Samarium-doped materials are integral to phosphor technologies, contributing to vivid color emissions and energy-efficient lighting solutions. stanfordmaterials.com The trivalent samarium ion (Sm³⁺) is a primary activator for generating red-orange light. worldscientific.commdpi.com Its luminescence arises from the ⁴G₅/₂ → ⁶H₋ (where J = 5/2, 7/2, 9/2, and 11/2) electronic transitions. mdpi.comacs.org
Samarium is incorporated into various host materials, including borophosphates, hydroxyapatite (B223615), and garnets, to create phosphors for applications in fluorescent lamps, light-emitting diodes (LEDs), and laser-driven lighting. stanfordmaterials.comworldscientific.comresearchgate.netrsc.org For example, samarium-doped hydroxyapatite nanoparticles exhibit characteristic orange-red emission under excitation. acs.org In laser-driven white lighting, co-doping Lu₃Al₅O₁₂ (LuAG) ceramics with cerium (Ce³⁺) and samarium (Sm³⁺) can improve the color rendering by compensating for the deficient red component of the spectrum. rsc.org An impressive energy transfer efficiency from Ce³⁺ to Sm³⁺ has been achieved in these materials. rsc.org
The local crystal structure around the doped samarium ions plays a crucial role in the intensity of the photoluminescence. scirp.org A lower crystal symmetry around the Sm³⁺ ions can lead to more intense emission. scirp.org Research has also shown that in some host materials, trivalent samarium can be converted to divalent samarium (Sm²⁺), which also exhibits characteristic luminescence. researchgate.netacs.org
The following table lists some samarium-doped phosphor materials and their luminescent properties:
Interactive Data Table: Luminescent Properties of Samarium-Doped Materials| Host Material | Dopant | Emission Color | Key Application | Reference |
| Lu₃Al₅O₁₂ (LuAG) | Ce³⁺, Sm³⁺ | White (improved red) | Laser-driven lighting | rsc.org |
| Hydroxyapatite | Sm³⁺ | Orange-Red | Bioimaging | worldscientific.comacs.org |
| TiO₂ | Sm³⁺ | Intense Red-Orange | Visible LEDs | scirp.org |
| Strontium Hexaborate | Sm²⁺ | Red | Luminescent materials | acs.org |
| Borophosphates | Sm³⁺/Sm²⁺ | Varies | Scintillators, Storage phosphors | researchgate.net |
Optimization of Luminescence Efficiency in this compound-Based Materials
The optimization of luminescence efficiency in materials containing samarium is a critical area of research, driven by their potential in applications such as display devices, solid-state lasers, and sensors. aip.org The luminescence of samarium ions (Sm³⁺) is characterized by sharp emission bands, primarily in the orange-red region of the visible spectrum, arising from 4f-4f electronic transitions. jetir.orgthaiscience.info The efficiency of this luminescence is highly dependent on the host material, the concentration of samarium ions, and the local crystal environment. jetir.orgscirp.org
Several factors influence the photoluminescence (PL) intensity of samarium-doped materials. The choice of the host matrix is crucial; for instance, borate (B1201080) and phosphate (B84403) glasses are often explored due to their high transparency, good thermal stability, and ability to dissolve rare-earth ions. jetir.orgthaiscience.info The luminescence can be quenched if the concentration of Sm³⁺ ions exceeds an optimal level, a phenomenon known as concentration quenching. jetir.orgthaiscience.info For example, in B₂O₃-SrO-MgF₂-Sb₂O₃ glasses, the emission intensity was found to increase with Sm³⁺ concentration up to 0.5 mol% and then decrease beyond this point. jetir.org
The local symmetry around the Sm³⁺ ion is another key determinant of luminescence efficiency. A lower crystal symmetry around the dopant ion can lead to more intense photoluminescence emission. scirp.org This is because a distorted local structure can enhance the probability of f-f transitions, which are otherwise partially forbidden. scirp.org The "antenna effect" is a common strategy to enhance luminescence, where an organic ligand absorbs excitation energy and efficiently transfers it to the Sm³⁺ ion. rsc.org
Research has shown that the preparation method and subsequent treatments, such as annealing, significantly affect the material's luminescent properties. scirp.orgresearchgate.net For instance, in samarium-doped TiO₂ thin films, annealing temperature influences the crystal phase and the local structure around the Sm³⁺ ions, thereby affecting the PL intensity. scirp.org The lifetime of the excited state is also a critical parameter; a longer lifetime generally corresponds to higher luminescence efficiency. jetir.org
Table 1: Factors Affecting Luminescence in Samarium-Doped Materials
| Factor | Description | Effect on Luminescence | Source(s) |
| Host Matrix | The material in which Sm³⁺ ions are embedded (e.g., glasses, crystals). | Influences transparency, ion solubility, and local symmetry. Borate and phosphate glasses are common hosts. | jetir.orgthaiscience.info |
| Sm³⁺ Concentration | The molar percentage of samarium ions in the host material. | Intensity increases to an optimal point, then decreases due to concentration quenching. | jetir.orgthaiscience.info |
| Local Crystal Symmetry | The arrangement of atoms immediately surrounding the Sm³⁺ ion. | Lower symmetry can lead to higher transition probabilities and more intense luminescence. | scirp.org |
| Annealing Temperature | Post-synthesis heat treatment temperature. | Affects crystallinity and local structure, thereby influencing luminescence intensity. | scirp.orgresearchgate.net |
| Ligand Environment | Organic molecules coordinated to the Sm³⁺ ion. | Can enhance absorption and energy transfer to the Sm³⁺ ion (antenna effect). | rsc.org |
Integration of this compound in Advanced Functional Materials
This compound, Sm(OH)₃, serves as a crucial precursor and component in the synthesis and development of a variety of advanced functional materials. Its reactivity and thermal decomposition characteristics make it an ideal starting material for creating complex oxides and alloys with tailored properties for magnetic, ceramic, and composite applications.
Precursor Role in High-Performance Samarium-Cobalt (B12055056) Magnetic Materials Synthesis
Samarium-cobalt (Sm-Co) alloys are high-performance permanent magnets known for their high Curie temperature and excellent magnetic anisotropy, making them suitable for high-temperature applications. hanyang.ac.kr this compound can be used as a starting material in the synthesis of these magnets. In various synthesis routes, such as sol-gel and co-precipitation, a samarium salt is reacted to form a hydroxide precipitate. mdpi.combcrec.id
The synthesis process often involves the co-precipitation of samarium hydroxide and cobalt hydroxide (or other cobalt precursors) from a solution of their respective salts. mdpi.comresearchgate.net This mixture of hydroxides is then subjected to heat treatment (calcination) to form samarium-cobalt oxides, such as SmCoO₃ and Co₃O₄. researchgate.netfrontiersin.org These mixed oxides are subsequently reduced, typically using a potent reducing agent like calcium at elevated temperatures, to yield the final Sm-Co intermetallic alloy, such as SmCo₅ or Sm₂Co₁₇. frontiersin.orgmdpi.com
The morphology and homogeneity of the initial hydroxide precipitate significantly influence the properties of the final magnetic material. researchgate.net A well-controlled precipitation process, which can start from samarium nitrate (B79036) reacted with a base like sodium hydroxide to form Sm(OH)₃, ensures a uniform distribution of samarium and cobalt, leading to the formation of single-phase Sm-Co alloys with enhanced magnetic properties. frontiersin.orgresearchgate.net For example, the sol-gel method, which can utilize samarium nitrate and cobalt nitrate precursors that form hydroxides in situ, allows for excellent chemical homogeneity and control over the stoichiometry, resulting in superior magnetic saturation values. bcrec.id
Table 2: Synthesis of Sm-Co Magnets via Hydroxide Precursor Route
| Synthesis Step | Description | Key Compounds Involved | Source(s) |
| Precipitation | Co-precipitation of metal hydroxides from salt solutions. | Samarium Nitrate, Cobalt Nitrate, Sodium Hydroxide, this compound, Cobalt Hydroxide | mdpi.comresearchgate.net |
| Calcination | Heat treatment to convert hydroxides to mixed oxides. | Sm(OH)₃, Co(OH)₂, SmCoO₃, Co₃O₄, Sm₂O₃ | researchgate.netfrontiersin.org |
| Reduction-Diffusion | High-temperature reduction of oxides to form the intermetallic alloy. | Sm₂O₃, Co, Calcium, SmCo₅, Sm₂Co₁₇ | frontiersin.orgmdpi.com |
Applications in Advanced Ceramics and Specialized Glasses Utilizing this compound
Samarium compounds, for which this compound is a key precursor, are integral to the manufacturing of advanced ceramics and specialized glasses. samaterials.comottokemi.comedge-techind.com Samarium oxide (Sm₂O₃), which is readily produced by the thermal decomposition of this compound, is a common additive in this field. ontosight.aiamericanelements.com
In ceramics, Sm₂O₃ is used as a dopant in materials like titanates and zirconates to impart specific electrical and magnetic properties. ontosight.ai For example, samarium-doped ceria (CeO₂-Sm₂O₃) is a promising material for solid oxide fuel cells (SOFCs). mdpi.com The synthesis of these ceramics can begin with the co-precipitation of cerium and samarium hydroxides from their nitrate solutions, followed by calcination to produce finely dispersed, mesoporous powders of the mixed oxides. mdpi.com These powders are then used to create ceramic nanomaterials with a desirable fluorite-like cubic crystal lattice, which exhibit high ionic conductivity. mdpi.com
In the production of specialized glasses, samarium is added to absorb infrared radiation. ottokemi.com Samarium-doped glasses have applications in optical filters, lasers, and display devices. aip.org The incorporation of samarium can be achieved through methods like the sol-gel process, where a precursor like samarium nitrate can be used, which would hydrolyze to form hydroxide species within the gel matrix. researchgate.net The presence of samarium ions in the glass matrix, derived from the hydroxide precursor, affects the optical properties, such as transmittance and the optical band gap. aip.org For instance, doping lithium zinc borate glass with samarium was found to decrease the optical band gap. aip.org
Design and Characterization of this compound Composite Material Formulations
This compound and its derivative, samarium oxide, are used to create composite materials with enhanced functional properties. These composites find applications in diverse fields, from electronics to biomaterials. rsc.orgchemicalbook.com
The synthesis of samarium-based composites often involves dispersing samarium-containing nanoparticles within a polymer or ceramic matrix. For example, polyurethane-lanthanide composites have been created by incorporating samarium oxide directly during a one-shot synthesis process with polyol and isocyanate. scielo.br The inclusion of the lanthanide oxide was found to alter the morphology and significantly heighten the thermal stability of the polyurethane foam. scielo.br
In another approach, samarium oxide nanoparticles, which can be synthesized via the precipitation of samarium hydroxide followed by calcination, have been embedded within a chitosan-lignin system. acs.org This creates a pH-responsive amphiphilic composite capable of acting as a carrier for drug delivery. acs.org The synthesis of the initial Sm₂O₃ nanoparticles involves precipitating Sm(OH)₃ from a samarium nitrate solution using ammonium (B1175870) hydroxide, followed by aging, washing, and calcination. acs.org
Furthermore, core-shell nanocomposites involving samarium hydroxide have been synthesized. The ability to create such structured materials opens up possibilities for applications in catalysis and optics, where the interface between the core and shell materials can lead to novel properties. researchgate.netrsc.org The characterization of these composites involves techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy to confirm the matrix formation, X-ray diffraction (XRD) to analyze the crystalline phases, and thermogravimetric analysis (TGA) to assess thermal stability. scielo.br
Environmental and Industrial Research Applications of this compound
This compound and related samarium compounds are subjects of research for various environmental and industrial applications, particularly in catalysis and environmental remediation. chemicalbook.commdpi.com
Contributions to Material Science for Environmental Systems and Remediation
Samarium-based materials are being investigated for their potential in environmental remediation, such as the treatment of wastewater. acs.orgresearchgate.net The high affinity of lanthanide hydroxides for certain pollutants makes them attractive candidates for adsorbents. researchgate.net Samarium oxide nanoparticles, derived from the calcination of samarium hydroxide, have been used to remove phosphate from wastewater. water.co.id
The adsorption capacity of these materials is a key parameter. For instance, hollow core/shell hematite (B75146) microspheres have been shown to effectively adsorb trivalent samarium ions from aqueous solutions, suggesting their potential for removing rare earth elements from water. acs.org The adsorption process is often highly pH-dependent; for Sm(III) removal, the efficiency can decrease sharply at higher pH values (e.g., above ~6) due to the precipitation of samarium hydroxide, Sm(OH)₃. acs.orgresearchgate.net
In addition to adsorption, samarium compounds serve as catalysts in reactions relevant to environmental applications. mdpi.comstanfordmaterials.com Samarium-doped electrocatalysts, such as Sm-doped PbO₂, have been studied for the degradation of persistent organic pollutants like the fungicide carbendazim. mdpi.com The doping with samarium can enhance the catalytic activity by increasing the production of hydroxyl radicals and the active surface area of the electrode. mdpi.com Furthermore, samarium-based catalysts are being explored for processes like the dry reforming of methane (B114726) for hydrogen production, a key technology for cleaner energy. sfa-oxford.com The development of these catalytic materials often involves precursors like this compound or samarium oxide. samaterials.comrsc.org
Table 3: Environmental Applications of Samarium-Based Materials
| Application | Material | Mechanism/Role of Samarium | Source(s) |
| Wastewater Treatment | Samarium oxide nanoparticles | Adsorption of pollutants like phosphate. | water.co.id |
| Wastewater Treatment | Hematite microspheres | Adsorption of Sm(III) and other rare earth elements. | acs.org |
| Electrocatalytic Degradation | Sm-doped PbO₂ | Enhances production of hydroxyl radicals for pollutant degradation. | mdpi.com |
| Clean Energy | Co/Sm₂O₃ catalysts | Catalyzes dry reforming of methane for H₂ production. | sfa-oxford.com |
| Pollutant Removal | Graphene oxide composite | Adsorption of Sm(III) ions from water. | researchgate.net |
Research in Nuclear Chemistry Related to Samarium Compounds (e.g., Waste Management, Radiation Shielding)
Samarium compounds, including this compound, are subjects of significant research in nuclear chemistry due to the unique nuclear properties of certain samarium isotopes. stanfordmaterials.comontosight.ai this compound (Sm(OH)₃) serves as a crucial precursor for synthesizing other samarium compounds, such as samarium oxide (Sm₂O₃), which are utilized in specialized applications within the nuclear industry. ontosight.aiamericanelements.com The research primarily focuses on two key areas: the management of radioactive waste containing samarium isotopes and the development of advanced radiation shielding materials. chemimpex.com
Nuclear Waste Management
The operation of nuclear reactors results in the production of various fission products, among which are radioactive isotopes of samarium. hpschapters.org Specifically, Samarium-151 (¹⁵¹Sm), with a half-life of 90 years, is a notable radionuclide found in spent nuclear fuel and high-level radioactive waste. hpschapters.org The management and disposal of this waste require a thorough understanding of the behavior of such isotopes.
Another isotope, Samarium-149 (¹⁴⁹Sm), is a stable but potent neutron poison, meaning it has a very high probability of absorbing neutrons. nuclear-power.com It is formed indirectly from the fission of uranium-235 (B1209698) and significantly impacts reactor operation. nuclear-power.com While ¹⁴⁹Sm itself is not radioactive waste, its effective management within the fuel cycle is a critical aspect of reactor physics and waste strategy.
Advanced research is exploring efficient methods to separate samarium from nuclear waste streams. One such method is the electrochemical extraction of samarium from molten salt solutions, which are used in pyroprocessing, a method for recycling spent nuclear fuel. acs.org Studies have demonstrated the successful deposition of samarium on a liquid gallium cathode from a NaCl-2CsCl molten salt eutectic, achieving a separation efficiency of over 92%. acs.org This process is vital for the sustainable development of nuclear energy as it allows for the removal of neutron-absorbing fission products. acs.org
Key Samarium Isotopes in Nuclear Applications
| Isotope | Natural Abundance (%) nuclear-power.comwebelements.com | Half-Life hpschapters.orgnih.gov | Nuclear Properties & Applications |
| ¹⁴⁴Sm | 3.07 | Stable | Used for the production of the therapeutic radioisotope Sm-145. webelements.com |
| ¹⁴⁷Sm | 14.99 | 1.06 x 10¹¹ years | Used in research and for the production of other radionuclides like Pb-182. webelements.combuyisotope.com |
| ¹⁴⁸Sm | 11.24 | Stable | Used in nuclear physics research, such as studying giant monopole resonance. webelements.com |
| ¹⁴⁹Sm | 13.82 | Stable | Strong neutron absorber (42,000 barns), used in reactor control rods to regulate nuclear reactions. stanfordmaterials.comnuclear-power.comwikipedia.org |
| ¹⁵¹Sm | Fission Product | 90 years | A significant component of radioactive waste from spent nuclear fuel. hpschapters.org |
| ¹⁵²Sm | 26.75 | Stable | Used for the production of the radioisotope Sm-153, which has medical applications. webelements.com |
| ¹⁵³Sm | Artificial | 46.7 hours | A beta-emitting radioisotope used in radiopharmaceuticals for cancer therapy. nih.govwikipedia.org |
Radiation Shielding
Samarium compounds derived from this compound, particularly samarium oxide (Sm₂O₃), are highly effective in radiation shielding applications. tandfonline.commagworks.us They are incorporated into various materials, such as glasses and stainless steel composites, to enhance their ability to attenuate both gamma rays and neutrons. tandfonline.comnih.gov
The effectiveness of samarium in shielding stems from two factors. First, as a heavy element, it is efficient at attenuating gamma radiation through processes like the photoelectric effect and Compton scattering. tandfonline.com Second, and crucially, certain samarium isotopes have a high neutron capture cross-section, making materials containing them excellent for absorbing neutron radiation. tandfonline.comnih.gov This dual-capability makes samarium an attractive alternative to traditional neutron absorbers like boron, as samarium can reduce the secondary gamma radiation that is often produced during neutron capture. tandfonline.com
Research has demonstrated that adding samarium oxide to materials significantly improves their shielding performance. For instance, incorporating Sm₂O₃ into 316L stainless steel composites leads to a marked enhancement in both gamma-ray and neutron attenuation. tandfonline.com Similarly, studies on various glass systems, such as samarium-borate and thallium-borate glasses, show that increasing the concentration of Sm₂O₃ results in better radiation shielding properties. nih.govresearchgate.netresearchgate.net The shielding effectiveness is often quantified by parameters like the linear attenuation coefficient (LAC), half-value layer (HVL), and the fast neutron removal cross-section (ΣR).
Impact of Samarium (III) Oxide on Radiation Shielding Properties of Materials
| Host Material | Sm₂O₃ Content | Key Finding | Reference |
| 316L Stainless Steel | Varied concentrations | Significantly enhanced gamma-ray and neutron shielding capabilities. Superior gamma-ray attenuation and fast neutron removal cross-section were observed at higher Sm₂O₃ concentrations. | tandfonline.com |
| (Tl₂O₃)₃₀-(Li₂O)₁₀-(B₂O₃)₍₆₀₋ᵧ₎-(Sm₂O₃)ᵧ Glass | y = 0, 0.2, 0.4, 0.6 wt.% | Shielding parameters (MAC, HVL, Zeff) were dependent on Sm₂O₃ content. The glass with 0.6 wt.% Sm₂O₃ was the most effective at reducing gamma radiation. | nih.gov |
| Zinc-Borate-Lithium Glass | Varied concentrations | The addition of Sm₂O₃ produced superior photon and fast neutron absorbing materials, making them potential candidates for filters in nuclear reactors. | researchgate.net |
This research underscores the potential of samarium compounds, originating from precursors like this compound, to address critical challenges in the nuclear field, from waste remediation to ensuring the safety of personnel and equipment through advanced shielding. chemimpex.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
